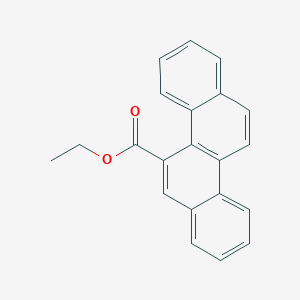

Ethyl Chrysene-5-carboxylate

Description

Ethyl chrysene-5-carboxylate is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene backbone substituted with an ethyl ester group at the 5-position. Chrysene, a four-ring fused aromatic system, confers significant rigidity and planar geometry, while the ester group enhances solubility in organic solvents and modulates electronic properties. However, direct experimental data on its synthesis or applications are sparse in the provided evidence, necessitating comparisons with structurally related esters of aromatic systems.

Properties

IUPAC Name |

ethyl chrysene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-2-23-21(22)19-13-15-8-4-5-9-16(15)18-12-11-14-7-3-6-10-17(14)20(18)19/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTQROCKXUUQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Chrysene-5-carboxylate typically involves the esterification of Chrysene-5-carboxylic acid. The process can be summarized as follows:

Starting Material: Chrysene-5-carboxylic acid.

Reagents: Ethanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Product Isolation: The reaction mixture is then cooled, and the product is extracted using an organic solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl Chrysene-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form Chrysene-5-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Chrysene-5-carboxylic acid.

Reduction: Chrysene-5-methanol.

Substitution: Various substituted chrysenes depending on the reagent used.

Scientific Research Applications

Ethyl Chrysene-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology: Studies on its interactions with biological macromolecules help understand its potential biological activity.

Medicine: Research on its derivatives explores their potential as therapeutic agents.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl Chrysene-5-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research. Additionally, its interactions with enzymes and receptors are studied to understand its broader biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

*Similarity scores are calculated based on structural overlap (e.g., functional groups, ring systems) using cheminformatics tools, as referenced.

Electronic and Solubility Comparisons

- Electron-Withdrawing Groups (EWGs): Ethyl 5-chlorothiazole-4-carboxylate (similarity 0.92) exhibits enhanced electrophilicity at the 4-position due to the chloro substituent, facilitating cross-coupling reactions . In contrast, Ethyl chrysene-5-carboxylate’s ester group may stabilize the aromatic system through resonance, reducing reactivity compared to halogenated analogs.

- Solubility: Ethyl esters generally show higher solubility in ethyl acetate compared to methyl esters, as observed in bioactive compound extractions (e.g., turmeric extracts in ethyl acetate ). This trend likely extends to chrysene derivatives, though steric hindrance from the fused rings may limit solubility.

Research Findings and Gaps

- Synthetic Routes: Most analogs (e.g., thiazole and pyrimidine derivatives) are synthesized via cyclocondensation or esterification under mild conditions . This compound would require regioselective esterification of chrysene, a process complicated by its low solubility and inert C-H bonds.

- Thermal Stability: Quinoline and thiazole esters decompose above 200°C, while chrysene derivatives likely exhibit higher thermal stability due to extended conjugation, aligning with PAH behavior in high-temperature environments.

Biological Activity

Ethyl Chrysene-5-carboxylate is a polycyclic aromatic compound (PAC) that has garnered attention due to its potential biological activity and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an ethyl ester group attached to the chrysene backbone. This structural feature influences its solubility, reactivity, and biological interactions compared to its parent compound, chrysene-5-carboxylic acid.

The primary mechanism of action for this compound involves its ability to intercalate into DNA. This intercalation can disrupt normal DNA replication and transcription processes, potentially leading to cytotoxic effects that are of particular interest in cancer research. Additionally, the compound may interact with various enzymes and receptors, influencing cellular signaling pathways.

Key Mechanisms:

- DNA Intercalation: Disruption of DNA structure affects replication and transcription.

- Enzyme Interaction: Potential inhibition or activation of specific enzymes involved in metabolic pathways.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, including:

- Anticancer Properties: Studies suggest that the compound may inhibit tumor cell growth through its effects on DNA.

- Toxicity Profiles: It has been classified as a potential carcinogen due to its structural similarity to other known carcinogenic PACs.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits tumor cell proliferation | |

| Carcinogenic Potential | Classified as a possible carcinogen | |

| Enzyme Inhibition | May inhibit specific metabolic enzymes |

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Research : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as a chemotherapeutic agent.

- Environmental Impact : Research highlighted the compound's persistence in environmental matrices and its bioavailability in soil and water systems. The implications for human health due to exposure were also assessed, particularly regarding its accumulation in biological tissues.

- Metabolic Studies : Investigations into the metabolic pathways involving this compound showed that it undergoes oxidation to form chrysene-5-carboxylic acid, which may exhibit different biological activities.

Comparative Analysis

This compound can be compared with other related compounds to understand its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ethyl ester of chrysene | Anticancer, potential carcinogen |

| Chrysene-5-carboxylic acid | Parent carboxylic acid | Less reactive than ethyl ester |

| Chrysene derivatives | Various substitutions | Diverse biological effects |

Q & A

Q. How can interdisciplinary teams streamline data sharing for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.